

# JNJ-28330835 vs. Testosterone: A Comparative Analysis of Effects on Muscle and Prostate

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## Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

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This guide provides an objective comparison of the selective androgen receptor modulator (SARM) **JNJ-28330835** and the androgenic steroid testosterone, with a focus on their respective effects on muscle and prostate tissues. The information presented is collated from preclinical studies to assist in research and development endeavors.

## Executive Summary

**JNJ-28330835** is a nonsteroidal SARM designed to elicit the anabolic benefits of androgens in muscle tissue while minimizing the androgenic effects on the prostate.[\[1\]](#)[\[2\]](#) In contrast, testosterone, the primary male sex hormone, exerts potent anabolic effects on muscle but also stimulates prostate tissue, which can be a significant concern for long-term therapeutic use. Preclinical data suggest that **JNJ-28330835** exhibits a favorable tissue-selectivity profile, promoting muscle growth with a concurrent reduction in prostate size in animal models.[\[1\]](#)

## Quantitative Data Comparison

The following tables summarize the quantitative effects of **JNJ-28330835** and testosterone on key anabolic and androgenic markers in rats. It is important to note that a direct head-to-head study under identical conditions was not available in the public domain. The data presented is a compilation from separate studies and should be interpreted with consideration of potential variations in experimental design. To provide a clearer comparative context, data for another

well-characterized SARM, Enobosarm (Ostarine), is also included where a direct comparison with testosterone was available.

Table 1: Effects on Levator Ani Muscle (Anabolic Activity)

Compound	Species/Model	Dose	Change in Levator Ani Muscle Weight	Citation
JNJ-28330835	Orchiectomized Rats	10 mg/kg	Maximal stimulation of growth	[1]
Testosterone Propionate	Castrated Male Rats	0.15 mg/day (ED50)	104% of intact controls (maximal)	[3]
Enobosarm (Ostarine)	Castrated Male Rats	0.03 mg/day (ED50)	136% of intact controls (maximal)	[3]

Table 2: Effects on Prostate Weight (Androgenic Activity)

Compound	Species/Model	Dose	Change in Prostate Weight	Citation
JNJ-28330835	Intact Rats	10 mg/kg	~30% reduction	[1]
Testosterone Propionate	Castrated Male Rats	0.13 mg/day (ED50)	121% of intact controls (maximal)	[3]
Testosterone Propionate	Male Sprague-Dawley Rats	Daily injections for 2 weeks	Two-fold increase	[4]
Enobosarm (Ostarine)	Castrated Male Rats	-	51% of intact controls (maximal)	[3]

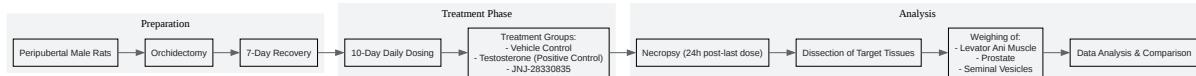
# Experimental Protocols

The preclinical assessment of anabolic and androgenic activities of compounds like **JNJ-28330835** and testosterone is commonly performed using the Hershberger Bioassay.[5][6][7][8]

Objective: To determine the anabolic and androgenic potential of a test substance in a castrated male rat model.

Methodology:

- Animal Model: Peripubertal male rats are surgically castrated (orchidectomized) to minimize endogenous androgen levels.[5] A post-surgery recovery period of at least seven days is allowed for the androgen-dependent tissues to regress.[5]
- Dosing: The test compound is administered daily for a period of 10 consecutive days.[5][8] Administration can be via oral gavage or subcutaneous injection.[9]
- Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.[8]
- Endpoints:
  - Anabolic activity is primarily assessed by the wet weight of the levator ani muscle.[5]
  - Androgenic activity is assessed by the wet weights of the ventral prostate and seminal vesicles.[5]
- Controls: A vehicle control group (castrated, no treatment) and a positive control group (e.g., testosterone propionate) are included in the study for comparison.[9]



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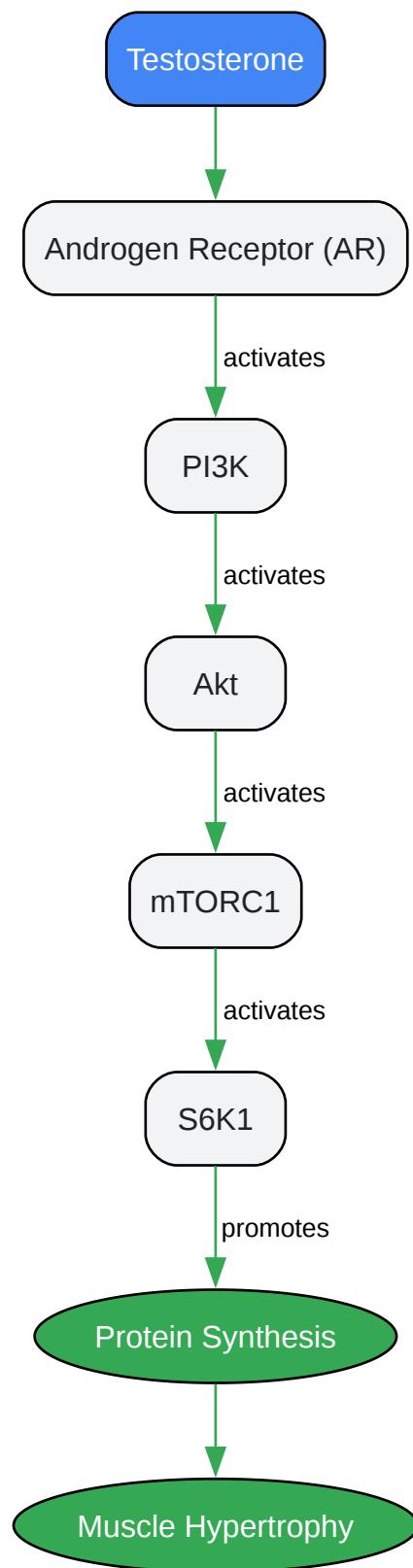
**Figure 1:** General workflow of the Hershberger Bioassay.

## Signaling Pathways

The differential effects of **JNJ-28330835** and testosterone stem from their distinct interactions with the androgen receptor (AR) and the subsequent downstream signaling cascades in different tissues.

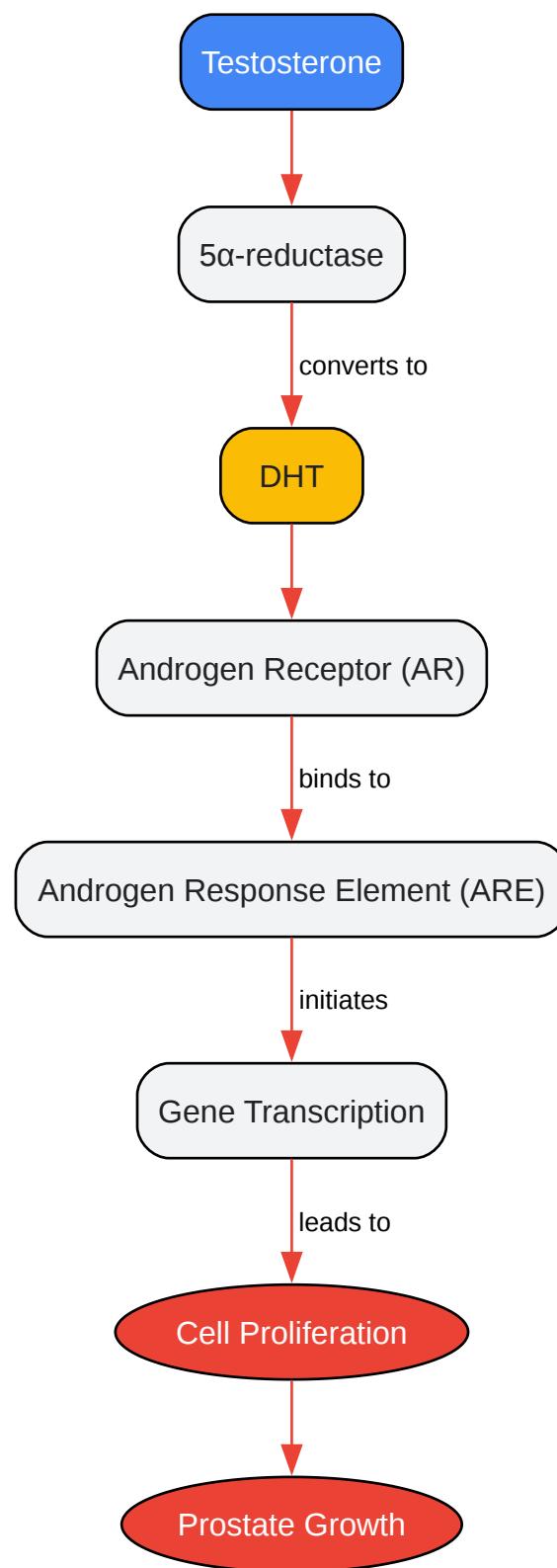
Testosterone Signaling in Skeletal Muscle (Anabolic Effects):

Testosterone promotes muscle hypertrophy through both genomic and non-genomic actions of the AR. The canonical pathway involves the activation of the PI3K/Akt/mTOR signaling cascade, a key regulator of protein synthesis.

[Click to download full resolution via product page](#)**Figure 2:** Testosterone-mediated anabolic signaling in muscle.

### Testosterone Signaling in the Prostate (Androgenic Effects):

In the prostate, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT). DHT binds to the AR, leading to the transcription of genes that promote cell proliferation and growth.

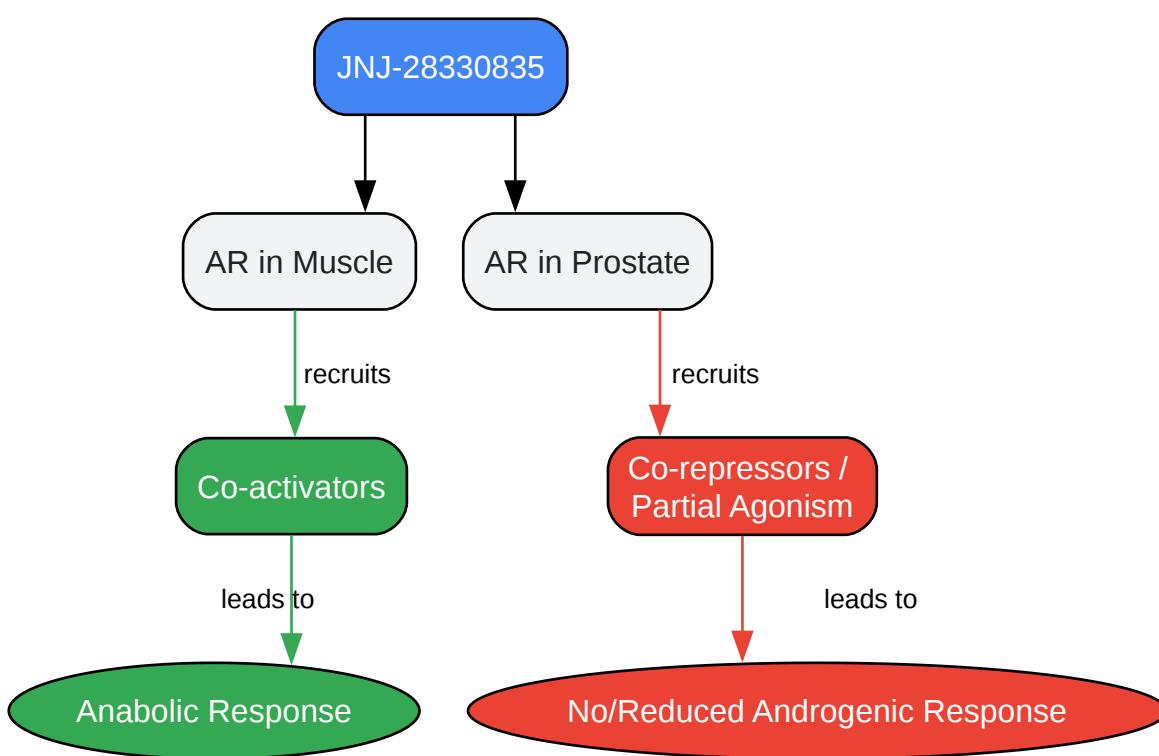


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**Figure 3:** Testosterone-mediated androgenic signaling in the prostate.

### JNJ-28330835 Tissue-Selective Signaling:

**JNJ-28330835**'s tissue selectivity is attributed to its unique interaction with the AR. It is hypothesized that **JNJ-28330835** induces a specific AR conformation that favors the recruitment of co-activators in muscle tissue, leading to an anabolic response. Conversely, in the prostate, this conformation may lead to the recruitment of co-repressors or have a partial agonist/antagonist effect, thereby not stimulating or even inhibiting prostate cell proliferation.



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**Figure 4:** Hypothesized tissue-selective mechanism of **JNJ-28330835**.

## Conclusion

The available preclinical evidence indicates that **JNJ-28330835** functions as a potent anabolic agent in muscle tissue while exhibiting a prostate-sparing profile. This contrasts with testosterone, which demonstrates robust anabolic and androgenic effects. The tissue selectivity of **JNJ-28330835** presents a promising avenue for the development of therapies for muscle wasting conditions where the androgenic side effects of traditional steroids are a limiting factor.

Further research, including direct comparative clinical trials, is necessary to fully elucidate the relative efficacy and safety of **JNJ-28330835** in humans.

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